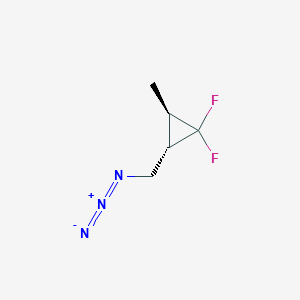
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane is a synthetic organic compound characterized by the presence of an azidomethyl group, two fluorine atoms, and a methyl group attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of a suitable cyclopropane precursor, which can be obtained through various cyclopropanation reactions.
Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide or trimethylsilyl azide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The azidomethyl group can undergo oxidation to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Chemical Biology: The azidomethyl group can serve as a bioorthogonal handle for labeling and tracking biomolecules in complex biological systems.
作用機序
The mechanism of action of (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The azidomethyl group can also participate in click chemistry reactions, enabling the conjugation of the compound to various biomolecules.
類似化合物との比較
- (2Z)-2-{[(2S,3R,4R,5R,6R)-6-(azidomethyl)-4,5-dihydroxy-3-(2-iodoacetamido)oxan-2-yl]oxy}
- 2-[(2S,3R,4R,5R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl]acetic acid
- Methyl (2S,3R)-3-{[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-diethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]oxy}-2-{[(benzyloxy)carbonyl]amino}butanoate
Uniqueness: (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane is unique due to the presence of both azidomethyl and difluoromethyl groups on a cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
IUPAC Name |
(2S,3R)-2-(azidomethyl)-1,1-difluoro-3-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-3-4(2-9-10-8)5(3,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYAWRGWLFEXOP-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














